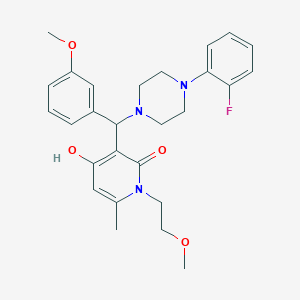

![molecular formula C12H15N5O2 B3014437 1-(1H-吡唑并[3,4-d]嘧啶-4-基)哌啶-4-甲酸甲酯 CAS No. 1021219-82-8](/img/structure/B3014437.png)

1-(1H-吡唑并[3,4-d]嘧啶-4-基)哌啶-4-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

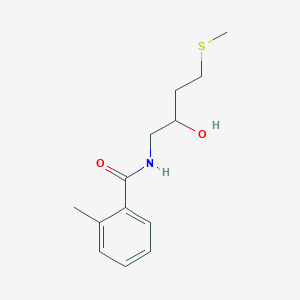

Methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of pyrazolopyrimidines, which are of significant interest due to their pharmacological properties. These compounds are known for their structural resemblance to purines and have been studied for various biological activities, including acting as adenosine receptor antagonists and possessing antibacterial and antiviral properties .

Synthesis Analysis

The synthesis of related pyrazolopyrimidines and pyrazole derivatives has been reported in the literature. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, which could be further modified to introduce substituents at the pyrrole nitrogen . Another study reported the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, where piperidine carboxylic acids were converted to β-keto esters and subsequently reacted with N,N-dimethylformamide dimethyl acetal and N-mono-substituted hydrazines to afford the target compounds . Although these methods do not directly describe the synthesis of methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate, they provide valuable insights into the synthetic strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The structural confirmation of such compounds is typically achieved through NMR spectroscopy and HRMS investigation, as demonstrated in the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . The precise structure of methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate would likely be confirmed using similar analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives can involve various reactions such as nucleophilic aromatic substitution, hydrogenation, and iodination, as reported in the synthesis of a key intermediate for Crizotinib . Additionally, the use of piperidine as a catalyst in the synthesis of hexahydro pyrazolopyrimidinones indicates its role in promoting reactions and improving synthetic efficiency . These reactions are indicative of the types of chemical transformations that could be applied to methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate for further functionalization or for the synthesis of related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the synthesis of 6-aryl-1-methyl-3-n-propyl pyrazolo[4,3-d]pyrimidin-7-ones involved the condensation of methyl 4-amino-1-methyl-3-n-propyl pyrazole-5-carboxylate with triethyl orthoformate and aromatic amines, leading to compounds with distinct physical and spectral characteristics . The properties of methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate would need to be empirically determined, but they are expected to be consistent with the properties of structurally similar pyrazolopyrimidine compounds.

科学研究应用

合成和化学性质

- 1-(1H-吡唑并[3,4-d]嘧啶-4-基)哌啶-4-甲酸甲酯已用于合成新型异恶唑啉和异恶唑,作为有机化学研究的一部分。该化合物是这些合成中的关键中间体,展示了其在复杂有机转化中的效用 (Rahmouni 等人,2014)。

生物和药理活性

- 该化合物已参与合成吡唑并嘧啶衍生物,在抗癌和抗 5-脂氧合酶剂中具有应用。研究表明,其衍生物在癌症治疗和作为 5-脂氧合酶酶的抑制剂方面具有潜力,这在炎症过程中很重要 (Rahmouni 等人,2016)。

成像和诊断应用

- 在医学成像中,该化合物的衍生物已被合成,作为 PET 剂的潜在用途。此类应用对于神经炎症成像至关重要,有助于神经系统疾病的诊断和研究 (Wang 等人,2018)。

抗癌研究

- 该化合物的某些衍生物已合成并评估其抗癌活性。这些研究的重点是合成具有潜在抗癌剂的新型化合物,为新治疗方案的开发做出贡献 (Ghorab 等人,2009)。

抗病毒和抗菌研究

- 对该化合物衍生物的研究也扩展到抗病毒和抗菌活性。这些研究对于寻找针对各种传染病的新药具有重要意义 (Bernardino 等人,2007)。

化学合成创新

- 该化合物也是开发新的合成方法的关键参与者。例如,它已被用于微波辅助合成和其他新颖的合成方法中,展示了其在有机合成中的多功能性 (Ng 等人,2022)。

作用机制

Target of Action

The primary target of methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, leading to the inhibition of the enzyme . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies have shown suitable pharmacokinetic properties

Result of Action

The compound exhibits potent cytotoxic activities against various cancer cell lines . It has been shown to significantly inhibit the growth of these cell lines . Moreover, it has been observed to induce apoptosis within cells .

属性

IUPAC Name |

methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-19-12(18)8-2-4-17(5-3-8)11-9-6-15-16-10(9)13-7-14-11/h6-8H,2-5H2,1H3,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFUBYJMXSYFCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014360.png)

![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)

![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)

![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)